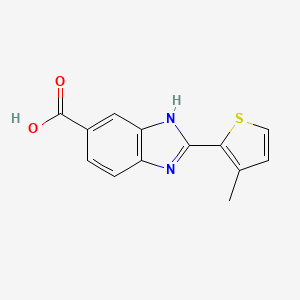![molecular formula C26H27N3O4 B12210957 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B12210957.png)
6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a benzimidazole moiety, a piperidine ring, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves multiple steps, starting with the preparation of the benzimidazole and chromenone precursors. The benzimidazole moiety can be synthesized through the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pechmann condensation and the use of microwave-assisted synthesis for the benzimidazole moiety .
Chemical Reactions Analysis
Types of Reactions
6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the chromenone structure can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids and proteins, potentially inhibiting enzyme activity. The chromenone structure can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole moiety and has similar biological activities.
1-(piperidin-4-yl)-1H-benzo[d]imidazole: Contains both the piperidine and benzimidazole structures and is used in medicinal chemistry.
2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide: Another benzimidazole derivative with potential therapeutic applications.
Uniqueness
6-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a chromenone structure. This unique combination of functional groups provides the compound with a diverse range of chemical and biological activities, making it a valuable molecule for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
6-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C26H27N3O4/c1-16-13-25(31)33-23-15-22(32-2)18(14-19(16)23)7-8-24(30)29-11-9-17(10-12-29)26-27-20-5-3-4-6-21(20)28-26/h3-6,13-15,17H,7-12H2,1-2H3,(H,27,28) |
InChI Key |
REYCRIRRCKBXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B12210878.png)
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12210883.png)
![2-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12210892.png)
![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12210897.png)
![2-(3,4-dimethylphenoxy)-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12210905.png)
![N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12210908.png)
![2-chloro-N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12210917.png)

![Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyri midin-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate](/img/structure/B12210924.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12210930.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl-](/img/structure/B12210935.png)
![N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B12210936.png)
![N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12210950.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12210978.png)
